3-(Tert-butoxy)-5-ethylphenol
Description
3-(Tert-butoxy)-5-ethylphenol is a substituted phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring substituted with a tert-butoxy (-O-C(CH₃)₃) group at the 3-position and an ethyl (-CH₂CH₃) group at the 5-position. This structure combines the steric bulk of the tert-butoxy group with the moderate hydrophobicity of the ethyl substituent, influencing its physical, chemical, and biological properties.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-10(13)8-11(7-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
ODFGZIRXWMMPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-5-ethylphenol typically involves the introduction of the tert-butoxy group and the ethyl group onto the phenol ring. One common method is the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and efficient approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-ethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium tert-butoxide (NaOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(Tert-butoxy)-5-ethylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-5-ethylphenol involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenol group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Phenol and Substituted Phenols: Phenol (C₆H₅OH): Lacks substituents, with a pKa of ~9.95 due to resonance stabilization of the phenoxide ion. The introduction of electron-donating groups (e.g., tert-butoxy) reduces acidity by destabilizing the conjugate base. For example, 3-tert-butoxyphenol is less acidic (pKa ~10.5–11.0) than phenol . 4-Ethylphenol (C₆H₄(OH)CH₂CH₃): The ethyl group at the para position increases hydrophobicity but minimally affects acidity (pKa ~10.2). In contrast, 3-(tert-butoxy)-5-ethylphenol’s combined substituents likely yield a pKa closer to 11.0–11.5 due to steric and electronic effects .
- Ether-Functionalized Phenols: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): This compound features a branched alkylphenoxyethoxy chain, enhancing solubility in polar solvents (e.g., water, ethanol) compared to this compound, which is more lipophilic due to its tert-butoxy and ethyl groups .
Physicochemical Properties
Research Findings and Key Observations
- Acidity Trends: Electron-donating substituents (tert-butoxy, ethyl) reduce phenolic acidity compared to unsubstituted phenol. For example, 3-tert-butoxyphenol’s pKa is ~1 unit higher than phenol’s .
- Solubility Trade-offs : Bulky tert-butoxy groups decrease water solubility but improve compatibility with organic matrices, as seen in ’s compound, which balances hydrophilicity via ethoxy chains .
- Synthetic Challenges : Steric hindrance from tert-butoxy groups complicates direct functionalization, necessitating optimized catalysts (e.g., Pd-based systems in ) .
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